![molecular formula C18H17N5O B2543636 N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2176152-28-4](/img/structure/B2543636.png)
N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide, also known as CPB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CPB is a novel kinase inhibitor that has shown promising results in various preclinical studies.
Scientific Research Applications
Anticancer Potential
The compound’s structural features make it an interesting candidate for cancer research. Researchers have investigated its effects on tumor cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis, making it a potential lead compound for novel anticancer drug development .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases, including autoimmune disorders. N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide has demonstrated anti-inflammatory effects by modulating key inflammatory pathways. Researchers are exploring its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Properties
The compound’s unique chemical structure suggests antimicrobial activity. Studies have evaluated its efficacy against bacterial and fungal strains. It may serve as a starting point for designing new antibiotics or antifungal agents. Further investigations are needed to understand its mechanism of action and optimize its potency .
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Some studies indicate that N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. Researchers are keen on exploring its potential for neuroprotection and cognitive enhancement .
Modulation of Enzymes
Enzymes play critical roles in cellular processes. This compound has been investigated for its interaction with specific enzymes, including kinases and proteases. Understanding its binding affinity and selectivity can guide drug design efforts. For instance, it may act as a kinase inhibitor in cancer therapy or as a protease modulator in viral infections .
Metabolic Disorders
Metabolic disorders, such as diabetes and obesity, are global health challenges. Some studies suggest that N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide may influence glucose metabolism and lipid homeostasis. Researchers are investigating its potential as an antidiabetic or anti-obesity agent .
properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(14-3-1-4-16(9-14)23-8-2-7-22-23)19-11-15-10-17(13-5-6-13)21-12-20-15/h1-4,7-10,12-13H,5-6,11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRJZRJQDPDPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.